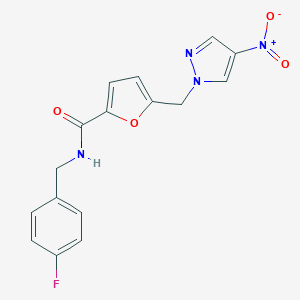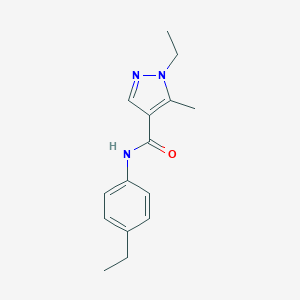
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as CEP-32207, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The mechanism of action of CEP-32207 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, CEP-32207 has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. In oncology, CEP-32207 has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell proliferation and survival. In immunology, CEP-32207 has been shown to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CEP-32207 has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. In neurology, CEP-32207 has been shown to reduce oxidative stress, to increase the expression of neurotrophic factors, and to improve synaptic plasticity. In oncology, CEP-32207 has been shown to inhibit cell proliferation, to induce apoptosis, and to reduce tumor growth in animal models. In immunology, CEP-32207 has been shown to reduce inflammation, to modulate the immune response, and to improve the outcome of autoimmune diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-32207 has several advantages for lab experiments, including its high purity, stability, and availability. However, there are also some limitations, such as its relatively high cost, low solubility in water, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of CEP-32207. In neurology, further studies are needed to elucidate the mechanism of action of CEP-32207 and to determine its potential therapeutic applications in other neurological disorders. In oncology, further studies are needed to optimize the dosage and administration of CEP-32207 and to determine its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the potential use of CEP-32207 in the treatment of autoimmune diseases and to determine its potential side effects and toxicity in humans.
Conclusion:
CEP-32207 is a promising chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. While there are some limitations to its use in lab experiments, there are also several future directions for its study in neurology, oncology, and immunology.
Synthesemethoden
The synthesis of CEP-32207 involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product, CEP-32207. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
CEP-32207 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, CEP-32207 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CEP-32207 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In immunology, CEP-32207 has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
Eigenschaften
Molekularformel |
C15H18ClN3O3 |
|---|---|
Molekulargewicht |
323.77 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18ClN3O3/c1-5-19-8-10(9(2)18-19)15(20)17-12-7-13(21-3)11(16)6-14(12)22-4/h6-8H,5H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
NEXUKPZFUZNQHK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)

